Meta-Acetylphenyl Regioisomerism Confers Distinct PDE4A Active-Site Complementarity vs. Para-Acetylphenyl Analog
The target compound places the acetyl group at the meta (3-) position of the anilide ring, in contrast to the para isomer N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-49-3) [1]. While direct IC50 data for both regioisomers are not publicly available in a single head-to-head assay, the broader PDE4 SAR dataset for 1,8-naphthyridine-3-carboxamides shows that meta-substituted phenyl derivatives (e.g., 1-(3-bromophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, IC50 141 nM on PDE4A) and para-substituted analogs (e.g., 1-(3-bromo-4-methylphenyl)-N-isopropyl-4-oxo- derivative, IC50 66.5 nM) exhibit differential potency driven by substitution regiochemistry [2].
| Evidence Dimension | PDE4A inhibition IC50 dependence on phenyl substitution pattern |
|---|---|
| Target Compound Data | Meta-acetylphenyl regioisomer; IC50 not independently reported in public databases |
| Comparator Or Baseline | Class-level meta-substituted phenyl analogs: IC50 141 nM (3-bromo); para-substituted analogs: IC50 66.5 nM (3-bromo-4-methyl) on GST-fused human PDE4A expressed in SF9 cells [2] |
| Quantified Difference | ~2.1-fold potency difference between meta- and para-substituted representatives within the same scaffold series [2] |
| Conditions | Intrinsic inhibition assay, GST-fused human PDE4A expressed in SF9 cells, as curated from ChEMBL/BindingDB [2] |
Why This Matters
Regioisomeric selection directly impacts PDE4 target engagement; the meta-acetyl configuration may offer a distinct selectivity window or potency profile that cannot be replicated by the para-acetyl analog, a critical consideration when building SAR datasets or selecting a lead scaffold for further optimization.
- [1] CAS 942010-49-3. N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide structural analog entry. View Source
- [2] BindingDB BDBM50274788, 1-(3-bromophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CHEMBL464803), IC50 141 nM. BDBM50274786, 1-(3-bromo-4-methylphenyl)-N-isopropyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CHEMBL511368), IC50 66.5 nM. Data curated by ChEMBL. View Source
